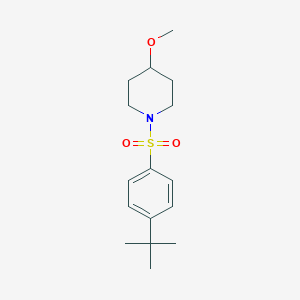

![molecular formula C21H16FN3OS B3017768 N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 900005-32-5](/img/structure/B3017768.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of a cyanoacetamide derivative with various reagents to form diverse products, including those with thiazole and pyridine rings . The synthesis of N-benzyl-substituted acetamide derivatives containing thiazole instead of pyridine has been reported, which suggests that similar synthetic strategies could be employed for the synthesis of the compound . The use of 2-chloroacetamide derivatives as electrophilic building blocks for the formation of thiazolo[3,2-a]pyrimidinone products indicates that chloroacetamide functionalities can be key intermediates in the synthesis of complex heterocycles .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through analytical and spectral studies, including single-crystal X-ray data . This suggests that similar analytical techniques could be used to elucidate the structure of "N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide". The presence of a fluorine atom on the benzothiazole ring could influence the electronic properties and conformation of the molecule, potentially affecting its biological activity.

Chemical Reactions Analysis

The chemical reactivity of the compound is likely to be influenced by the presence of the acetamide group, which can participate in various chemical reactions. For example, the N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory activities, indicating that the acetamide moiety plays a crucial role in the biological activity of these compounds . The reactivity of the cyanoacetamido moiety in key precursors has been shown to lead to a diversity of synthesized products, suggesting that the acetamide group in the compound of interest may also undergo a range of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. The presence of a fluorine atom is known to affect the lipophilicity and metabolic stability of organic molecules, which could be relevant for the pharmacokinetic profile of the compound. The heterocyclic rings present in the molecule, such as thiazole and pyridine, are known to contribute to the compound's chemical stability and potential for forming hydrogen bonds, which could affect its solubility and binding affinity to biological targets .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide have been synthesized and evaluated for their anticancer properties. For instance, thiazole and pyridine derivatives have shown promising anticancer activity against various cancer cell lines, including lung, breast, and colon cancer cells. These compounds have been studied for their ability to inhibit cell proliferation, induce apoptosis, and act as kinase inhibitors, showing potential as therapeutic agents in cancer treatment (Hammam et al., 2005), (Fallah-Tafti et al., 2011).

Antimicrobial Activity

Research on similar compounds has also highlighted their antimicrobial potential. The synthesis of substituted benzothiazoles has been explored for their docking properties and antimicrobial activity, revealing effectiveness against various bacterial and fungal strains. These findings suggest a role in developing new antimicrobial agents to combat resistant microbial infections (Anuse et al., 2019).

Neuroprotective Applications

Additionally, derivatives with modifications on the thiazole and pyridine moieties have been investigated for their potential in treating neurodegenerative diseases. The compounds have shown inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are therapeutic targets in Alzheimer's disease. This research suggests that these compounds could serve as a basis for developing new treatments for neurodegenerative conditions (Makhaeva et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Mode of Action

It’s known that thiazole nucleus, a part of the compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Similar compounds have shown to have significant activity against human breast adenocarcinoma cancer cell line (mcf7) . This suggests that the compound may affect pathways related to cell proliferation and growth.

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against human breast adenocarcinoma cancer cell line (MCF7) .

Action Environment

It’s known that the effectiveness of many fluorinated analogues in binding with macromolecular recognition sites can be enhanced by the similarity of the c-f bond to the c-o and c-h bonds .

Eigenschaften

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3OS/c22-17-10-6-11-18-20(17)24-21(27-18)25(14-16-9-4-5-12-23-16)19(26)13-15-7-2-1-3-8-15/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUXMRFOIJJOLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

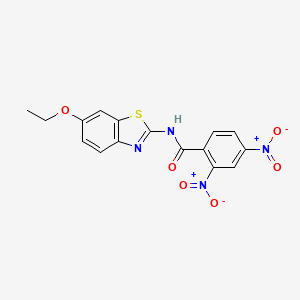

![N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B3017687.png)

![N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B3017689.png)

![2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B3017690.png)

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017695.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B3017696.png)

![6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3017697.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B3017699.png)

![6-(3-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3017701.png)

![3-Methyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3017703.png)

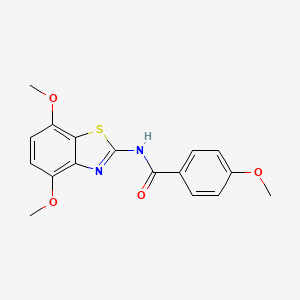

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3017704.png)

![[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B3017708.png)